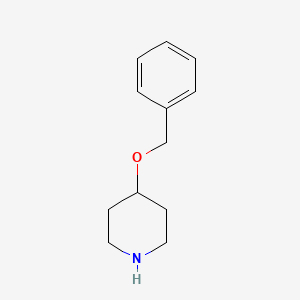

4-(Benzyloxy)piperidine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-phenylmethoxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJHWVWEYBJDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76716-51-3 | |

| Record name | 4-(benzyloxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Significance of Piperidine Architectures in Contemporary Chemical Research

Piperidine (B6355638), a six-membered heterocyclic amine, represents one of the most significant structural motifs in the development of pharmaceuticals and agrochemicals. scbt.commdpi.comijnrd.org Its prevalence is underscored by the fact that piperidine derivatives are found in over twenty classes of pharmaceuticals and numerous alkaloids. mdpi.com The unique ability of the piperidine ring to be functionalized with various molecular fragments makes it a versatile scaffold for creating new drugs with a wide range of potential pharmacological effects. clinmedkaz.org

The significance of the piperidine framework stems from several key attributes. Its saturated, non-aromatic nature provides a three-dimensional geometry that can effectively mimic the spatial arrangement of functional groups in natural ligands, leading to enhanced binding affinity and selectivity for biological targets. scbt.com The inherent flexibility of the piperidine ring allows for diverse conformational isomers, which can influence a compound's solubility, reactivity, and ultimately its biological activity. scbt.comlongdom.org Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or a basic center, facilitating crucial interactions with biological macromolecules like enzymes and receptors. evitachem.com

In contemporary chemical research, piperidines are indispensable intermediates in organic synthesis, serving as building blocks for complex molecules. scbt.com The development of novel synthetic methodologies, including catalytic hydrogenation of pyridines and various cyclization strategies, has further expanded the accessibility and diversity of piperidine derivatives. mdpi.comresearchgate.net This has enabled medicinal chemists to systematically explore the structure-activity relationships (SAR) of piperidine-containing compounds, leading to the optimization of their therapeutic properties. nih.gov

Overview of 4 Benzyloxy Piperidine As a Core Pharmacophore and Synthetic Intermediate

Within the vast landscape of piperidine (B6355638) derivatives, 4-(Benzyloxy)piperidine has garnered significant attention as a crucial pharmacophore and a versatile synthetic intermediate. biosynth.com A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The benzyloxy group at the 4-position of the piperidine ring introduces a combination of desirable properties. The benzyl (B1604629) moiety provides a lipophilic character and the potential for π-π stacking interactions, while the ether linkage and the piperidine nitrogen offer sites for hydrogen bonding. scbt.com

The utility of this compound as a core pharmacophore is evident in its incorporation into a variety of biologically active molecules. Research has shown that derivatives of this compound exhibit a broad spectrum of pharmacological activities, including potential applications in targeting the dopamine (B1211576) D4 receptor for neurological disorders and acting as antagonists for the androgen receptor in cancer therapy. nih.govacs.orgnih.gov For instance, a series of 4-benzyloxypiperidine derivatives have been identified as potent and selective D4 receptor antagonists. nih.govresearchgate.netresearchgate.net

As a synthetic intermediate, this compound serves as a valuable building block for the construction of more complex molecules. biosynth.comontosight.ai Its synthesis is often achieved through the alkylation of 4-hydroxypiperidine (B117109) derivatives with a benzyl halide. nih.govresearchgate.net The piperidine nitrogen can be readily functionalized through reactions like N-alkylation or reductive amination, allowing for the introduction of diverse substituents to modulate the compound's properties. evitachem.comnih.gov This modularity simplifies the synthesis of libraries of related compounds for high-throughput screening and lead optimization in drug discovery programs. news-medical.net

Historical Context and Evolution of Research on Benzyloxy Piperidine Derivatives

Regioselective and Stereoselective Construction of the Piperidine Ring System

The precise control of substituent placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) is paramount in synthesizing complex piperidine structures. Modern methods offer sophisticated tools for achieving this control, enabling the creation of specific isomers required for biological activity.

A primary route to 4-(benzyloxy)piperidine involves the introduction of the benzyloxy group onto a pre-formed 4-hydroxypiperidine (B117109) core. This is typically achieved through nucleophilic substitution reactions where the hydroxyl group is converted into an ether.

Direct alkylation of 4-hydroxypiperidine precursors is a common and straightforward method for synthesizing this compound. This approach leverages the nucleophilicity of the hydroxyl group. The most widely used method is the Williamson ether synthesis, which proceeds via an SN2 mechanism. masterorganicchemistry.com In this reaction, the hydroxyl group of a 4-hydroxypiperidine derivative is first deprotonated by a base to form a more nucleophilic alkoxide ion. This alkoxide then attacks an electrophilic benzyl (B1604629) species, such as a benzyl halide, to form the desired ether linkage. masterorganicchemistry.comfrancis-press.com

The choice of base and solvent is critical for optimizing reaction conditions. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to ensure complete deprotonation of the alcohol. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to facilitate the SN2 reaction. masterorganicchemistry.com The nitrogen atom of the piperidine ring is often protected, for instance with a tert-butoxycarbonyl (Boc) group, to prevent side reactions where the nitrogen acts as a nucleophile. nih.gov

A one-pot protocol for the deoxygenative alkylation of N-Boc-4-hydroxypiperidine has also been developed using visible-light photoredox catalysis. nih.gov This method involves converting the alcohol to a xanthate salt, which then generates an alkyl radical that couples with an electron-deficient alkene. nih.gov

Table 1: Conditions for Direct Alkylation of 4-Hydroxypiperidine Precursors

| Precursor | Alkylating Agent | Base | Solvent | Catalyst | Yield |

| 4-Hydroxy-TEMPO | Benzyl bromide | NaH or K₂CO₃ | DMF or THF | None | High |

| N-Boc-4-hydroxypiperidine | Benzyl acrylate | NaOtBu | THF/Acetonitrile | Ir(ppy)₂dtbbpy | - |

| Dehydroestrone | Benzyl chloride | NaH | THF | None | High |

Data compiled from multiple sources detailing Williamson ether synthesis and photoredox catalysis. masterorganicchemistry.comnih.gov

The use of benzyl halides (benzyl chloride or benzyl bromide) is a cornerstone of the Williamson ether synthesis for preparing this compound. masterorganicchemistry.com These reagents serve as the electrophilic source of the benzyl group. The reaction involves the nucleophilic attack of the 4-hydroxypiperidine alkoxide on the benzylic carbon of the benzyl halide, displacing the halide leaving group. masterorganicchemistry.com

For this SN2 reaction to be efficient, primary alkyl halides like benzyl chloride and benzyl bromide are preferred, as they are highly susceptible to backside attack and less prone to competing elimination reactions. masterorganicchemistry.com The reactivity can be enhanced by using a catalytic amount of sodium iodide, which can convert a benzyl chloride in situ to the more reactive benzyl iodide. The synthesis of the related compound 4-(4-benzylphenoxy)piperidine also utilizes a Williamson ether synthesis approach, reacting a phenoxide with a piperidine-containing electrophile. smolecule.com

Table 2: Examples of Benzyl Halides in Etherification Reactions

| Substrate | Benzyl Halide | Base | Solvent | Key Features |

| 4-Hydroxy-TEMPO | Benzyl bromide/chloride | K₂CO₃ or NaH | DMF or THF | Standard Williamson ether synthesis. |

| 3-Hydroxypyridine | Benzyl chloride | - | - | Followed by reduction to form the piperidine ring. dtic.mil |

| General Alcohols | Benzyl chloride | Diisopropylethylamine | Solventless | High tolerance for other functional groups. researchgate.net |

This table summarizes typical applications of benzyl halides in forming benzyl ethers. dtic.milresearchgate.net

In contrast to functionalizing a pre-existing ring, advanced strategies can construct the piperidine ring system itself from simpler, acyclic starting materials. These methods, including radical cyclizations and cycloaminations, offer powerful ways to build molecular complexity and control stereochemistry.

Radical-mediated cyclizations provide a powerful method for constructing piperidine rings. These reactions typically involve the generation of a radical species which then undergoes an intramolecular cyclization onto a tethered alkene or other radical acceptor. mdpi.com A common strategy involves the formation of an N-centered radical from an amine precursor, which then undergoes a 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical at the δ-position. nih.gov This carbon radical can then be trapped or cyclize.

Various methods exist to initiate these radical cascades. Photoredox catalysis, using organic or metal-based photosensitizers, can generate radicals under mild conditions from precursors like aryl halides. nih.gov For instance, an organic photoredox catalyst can reduce a linear aryl iodide precursor to an aryl radical, which then undergoes regioselective cyclization to form complex spiropiperidines. nih.gov Transition metals like cobalt and copper are also effective catalysts. mdpi.com A cobalt(II) catalyst can mediate the intramolecular cyclization of linear amino-aldehydes to produce piperidines. mdpi.com Similarly, chiral copper(II) catalysts have been used for the enantioselective C-H cyanation of amines, where an N-centered radical relay leads to a δ-amino nitrile, a precursor for chiral piperidines. nih.gov These methods are valued for their ability to form C-C or C-N bonds in a controlled manner, leading to highly substituted piperidine systems. acs.org

Table 3: Overview of Radical Cyclization Methods for Piperidine Synthesis

| Method | Catalyst/Initiator | Precursor Type | Key Mechanism | Product Type |

| Photoredox Catalysis | Organic Photoredox Catalyst | Linear Aryl Halide | Reductive formation of aryl radical, cyclization, HAT. nih.gov | Spiropiperidines |

| Cobalt Catalysis | Cobalt(II) Complex | Linear Amino-aldehyde | Radical intramolecular cyclization. mdpi.com | Piperidines |

| Copper Catalysis | Chiral Copper(II) Complex | Acyclic Amine | N-centered radical formation, 1,5-HAT, C-C bond formation. nih.gov | Chiral Piperidines |

| Radical Initiator | Triethylborane | 1,6-enyne | Radical cascade with two successive cyclizations. nih.gov | Polysubstituted Piperidines |

This table highlights different approaches to radical-mediated piperidine ring formation. mdpi.comnih.govnih.govnih.gov

Olefin cycloamination, or hydroamination, involves the intramolecular addition of an amine N-H bond across a carbon-carbon double bond to form the piperidine ring. organic-chemistry.org This atom-economical process is a direct method for synthesizing N-heterocycles. These reactions are often catalyzed by transition metals, which activate the olefin or the N-H bond.

Gold(I) and palladium(II) complexes have been shown to catalyze the oxidative amination of unactivated alkenes, allowing for the formation of a substituted piperidine ring while simultaneously introducing a new functional group. nih.gov For example, a gold(I) catalyst can be used with an iodine(III) oxidizing agent for the difunctionalization of a double bond, forming the N-heterocycle and adding an oxygen-containing substituent. nih.gov Palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes provides a route to chiral β-acetoxylated piperidines with high enantioselectivity. organic-chemistry.org

Copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes is another effective protocol. nih.gov This oxidative cyclization is efficient for both γ- and δ-alkenyl N-arylsulfonamides, leading to pyrrolidines and piperidines, respectively. The proposed mechanism involves an initial intramolecular syn-aminocupration followed by the formation of a carbon-carbon bond. nih.gov

Table 4: Catalytic Systems for Olefin Cycloamination

| Catalyst System | Substrate | Reaction Type | Key Features |

| Gold(I) Complex / I(III) Oxidant | Non-activated alkene | Oxidative Amination | Simultaneous formation of N-heterocycle and O-substituent introduction. nih.gov |

| Palladium / Pyox Ligand | Unactivated alkene | Asymmetric 6-endo Aminoacetoxylation | Provides chiral β-acetoxylated piperidines with high enantioselectivity. organic-chemistry.org |

| Copper(II) Carboxylate | δ-alkenyl N-arylsulfonamide | Intramolecular Carboamination | Oxidative cyclization giving exclusively the exo adduct. nih.gov |

| [Rh(COD)(DPPB)]BF₄ | 1-(3-aminopropyl)vinylarene | anti-Markovnikov Hydroamination | Forms 3-arylpiperidines in high yield. organic-chemistry.org |

This table summarizes various catalytic methods for constructing piperidine rings via olefin cycloamination. nih.govorganic-chemistry.orgnih.gov

Multi-Component Reactions and Cyclization Protocols

Ugi Four-Component Reaction Pathways

The Ugi four-component reaction (Ugi-4CR) stands out as a powerful tool for the rapid assembly of complex molecules from simple starting materials. nih.gov This one-pot condensation of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide offers a direct route to highly functionalized piperidine derivatives. nih.govub.edu

In the context of piperidine synthesis, N-substituted 4-piperidones are frequently employed as the ketone component. nih.govub.edu For instance, the reaction of an N-substituted 4-piperidone, an isocyanide, a primary amine, and a carboxylic acid can generate 1,4,4-substituted piperidine derivatives in moderate to good yields. ub.edu The versatility of this reaction allows for the introduction of diverse substituents at multiple positions of the piperidine ring by simply varying the starting components. frontiersin.org

A notable application of the Ugi reaction is in the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives, which has led to efficient syntheses of pharmaceutical compounds like carfentanil and remifentanil. researchgate.net Furthermore, the Joullié–Ugi reaction, which utilizes cyclic imines, provides an attractive pathway for synthesizing polyhydroxylated piperidine peptidomimetics. acs.org This approach often involves the in-situ generation of the cyclic imine from a corresponding lactam, followed by the multicomponent coupling. acs.org

The Ugi reaction can also be integrated into tandem sequences, such as an Ugi/allylation/ring-closing metathesis (RCM) strategy, to construct complex polycyclic systems containing the piperidine core. frontiersin.org For example, using allyl amine as one of the components can lead to the formation of 3,4-dehydropiperidine derivatives after the subsequent allylation and RCM steps. frontiersin.org

Table 1: Examples of Piperidine Analogue Synthesis via Ugi Reaction

| Carbonyl Component | Amine Component | Carboxylic Acid Component | Isocyanide Component | Product Type | Reference |

| N-Benzyl-4-piperidone | 4-Fluorobenzylamine | Boc-Asp(OMe)-OH | Cyclohexyl isocyanide | 1,4,4-Substituted piperidine | ub.edu |

| Glutaraldehyde | Glycine methyl ester | - | t-Butyl isocyanide | trans-2,6-Piperidinedicarboxamide | clockss.org |

| Sugar-derived lactam (in-situ imine formation) | - | Carboxylic Acid | Isocyanide | Polyhydroxylated piperidine peptidomimetic | acs.org |

| N-Substituted 4-piperidone | Primary Amine | Amino Acid | Isocyanide | 4-Aminopiperidine-4-carboxylic acid derivative | researchgate.net |

Transition Metal-Catalyzed Cross-Coupling for Carbon-Carbon Bond Formation at the Piperidine Ring

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon bonds, and they have been extensively applied to the functionalization of the piperidine ring. These methods offer a modular approach to introduce a wide variety of substituents onto the heterocyclic core.

Palladium-Catalyzed Approaches (e.g., Negishi, Suzuki, Kumada)

Palladium catalysts are particularly prominent in this area, with the Negishi, Suzuki, and Kumada couplings being widely utilized. wikipedia.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.org This reaction is valued for its high functional group tolerance. wikipedia.org For instance, the organolithium species derived from the deprotonation of N-Boc-piperidine can be transmetalated to an organozinc reagent and subsequently coupled with aryl bromides under palladium catalysis to yield C2-arylated piperidines. acs.org The choice of phosphine (B1218219) ligand can influence the site selectivity of the arylation. researchgate.net

The Suzuki coupling reaction, which pairs an organoboron compound with an organic halide or triflate, is another cornerstone of C-C bond formation. acs.orgacs.org A two-step sequence involving a Pd-catalyzed Suzuki cross-coupling of a boronate ester derived from N-Boc-piperidone with a heteroaryl bromide, followed by reduction, provides an expedient route to α-heteroaryl piperidines. acs.org This method is notable for its broad scope with respect to pharmaceutically relevant azine and diazine substitutions. acs.org Furthermore, vinyl boronates derived from δ-valerolactam have been shown to efficiently couple with a diverse range of aryl and heteroaryl bromides and triflates. acs.org

The Kumada coupling utilizes a Grignard reagent as the organometallic partner. organic-chemistry.org While highly efficient and economical, its application can be limited by the reactivity of the Grignard reagent toward certain functional groups. organic-chemistry.org Nickel catalysts are often employed in Kumada couplings, for example, in the ring-opening of sulfonyl piperidines with aryl Grignard reagents to produce diarylalkanes bearing pendant sulfonamides. nih.gov Palladium-catalyzed Kumada couplings have also been developed, for instance, in the synthesis of sterically crowded biaryls. organic-chemistry.org

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Piperidine Functionalization

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System (Example) | Key Features | Reference |

| Negishi | Organozinc | Aryl bromide | Pd(OAc)₂ / t-Bu₃P·HBF₄ | Good functional group tolerance, site selectivity influenced by ligand. | acs.org |

| Suzuki | Organoboron (boronate ester) | Heteroaryl bromide | Pd catalyst | Broad scope, applicable to complex heteroaryl systems. | acs.org |

| Kumada | Grignard reagent | Aryl/Vinyl halide | Ni(dppe)Cl₂ or Pd-based catalysts | Economical, direct use of Grignard reagents. | organic-chemistry.orgnih.gov |

Diastereoselective Nucleophilic Substitution Reactions for Functionalization

Diastereoselective nucleophilic substitution reactions are crucial for controlling the stereochemistry of newly introduced functional groups on the piperidine ring. These reactions are particularly important in the synthesis of chiral piperidine derivatives, which are often required for biological activity.

Expedient and highly stereoselective routes to orthogonally protected chiral 2-substituted 4-aminopiperidines have been developed. nih.govrsc.orgrsc.org One such approach involves the diastereoselective nucleophilic substitution of a hydroxyl group on a chiral piperidine precursor with sodium azide. nih.govrsc.orgrsc.org The resulting azido (B1232118) derivative can then be reduced and selectively protected. nih.govrsc.orgrsc.org

Metal Triflate-Catalyzed Protocols

Metal triflates, particularly those of scandium (Sc(OTf)₃), have emerged as powerful Lewis acid catalysts for promoting nucleophilic substitution reactions on piperidine derivatives with high diastereoselectivity. thieme-connect.comacs.orgnih.gov These catalysts are effective in activating substrates such as 2-methoxy- and 2-acyloxypiperidines towards attack by nucleophiles like silyl (B83357) enol ethers. acs.orgnih.gov

For example, the reaction of N-benzyloxycarbonyl-2-methoxypiperidine with silyl enol ethers in the presence of a catalytic amount of Sc(OTf)₃ proceeds smoothly to afford the corresponding trans-adducts in high yields and with good selectivity. thieme-connect.comacs.org The stereochemical outcome of these reactions can be influenced by the substitution pattern on the piperidine ring. For instance, while 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine reacts with silyl enol ethers to give predominantly cis-2-alkylated products, 2,3-diacyloxy-N-benzyloxycarbonylpiperidines tend to yield trans-products. acs.orgnih.gov This methodology has been successfully applied to the total synthesis of the antimalarial alkaloid febrifugine. acs.orgnih.gov Other metal triflates, such as those of copper (Cu(OTf)₂) and tin (Sn(OTf)₂), have also been shown to catalyze these transformations, although Sc(OTf)₃ often provides the best results. thieme-connect.comacs.org

Table 3: Metal Triflate-Catalyzed Nucleophilic Substitution on Piperidine Derivatives

| Piperidine Substrate | Nucleophile | Catalyst | Major Product Stereochemistry | Reference |

| N-Cbz-2-methoxypiperidine | Silyl enol ether of acetophenone | Sc(OTf)₃ | trans | thieme-connect.comacs.org |

| N-Cbz-2-acetoxy-3-benzyloxypiperidine | Silyl enol ether | Sc(OTf)₃ | cis | acs.orgnih.gov |

| N-Cbz-2,3-diacetoxypiperidine | Silyl enol ether | Sc(OTf)₃ | trans | acs.orgnih.gov |

Strategic Implementation of Protecting Group Chemistry

Protecting group chemistry is fundamental to the synthesis of complex molecules like this compound and its analogues. It allows for the selective masking of reactive functional groups, enabling chemical transformations to be carried out at other positions of the molecule without interference.

Utilization of the Benzyloxycarbonyl (Cbz) Group for Amine Protection

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for the nitrogen atom of the piperidine ring. masterorganicchemistry.com It is typically installed by reacting the piperidine with benzyl chloroformate (CbzCl) in the presence of a mild base. masterorganicchemistry.comprepchem.com

The Cbz group offers several advantages. It is stable to a variety of reaction conditions, allowing for subsequent functionalization of the piperidine scaffold. For example, the presence of the Cbz group enables selective reactions at other positions, such as the diastereoselective nucleophilic substitutions catalyzed by metal triflates discussed previously. acs.orgnih.gov In these cases, N-Cbz-protected piperidine derivatives were stable and suitable substrates for the catalyzed reactions. thieme-connect.comacs.org

A key feature of the Cbz group is its susceptibility to removal under mild conditions, most commonly through catalytic hydrogenation (e.g., using Pd-C and H₂). masterorganicchemistry.com This deprotection method is advantageous as it occurs at neutral pH, leaving acid- or base-sensitive functional groups intact. masterorganicchemistry.com The ability to selectively remove the Cbz group in the presence of other protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a cornerstone of "orthogonal" protection strategies in multi-step syntheses. masterorganicchemistry.com This allows for the sequential deprotection and functionalization of different amine groups within the same molecule. masterorganicchemistry.com

Optimized Synthetic Routes for Key Intermediates

The synthesis of this compound and its analogues relies heavily on the efficient preparation of key intermediates. The primary strategies involve the modification of pre-existing piperidine rings or the construction of the heterocyclic system from acyclic precursors. Optimization of these routes focuses on improving yields, ensuring regiochemical and stereochemical control, and utilizing readily available starting materials.

A prevalent and crucial intermediate is N-protected 4-hydroxypiperidine. The protection of the piperidine nitrogen is essential to prevent side reactions during subsequent O-alkylation steps. The tert-butyloxycarbonyl (Boc) group is frequently employed for this purpose due to its stability under various reaction conditions and its straightforward removal. The synthesis of N-Boc-4-hydroxypiperidine is a foundational step in many synthetic pathways leading to this compound. chemicalbook.comcymitquimica.com

The subsequent O-benzylation of the protected 4-hydroxypiperidine is a critical transformation. A common and effective method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, followed by alkylation with benzyl bromide (BnBr). nih.gov This Williamson ether synthesis approach provides the N-Boc protected benzyloxy ether in good yield. The final step to obtain the core intermediate, this compound, involves the deprotection of the nitrogen atom, typically under acidic conditions to remove the Boc group. nih.gov

Table 1: Synthesis of this compound via N-Boc Intermediate

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Research Finding |

|---|---|---|---|---|

| 1. Protection | 4-Hydroxypiperidine | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine) | A standard and high-yielding protection step to prepare the piperidine ring for further functionalization. chemicalbook.comnih.gov |

| 2. O-Alkylation | tert-Butyl 4-hydroxypiperidine-1-carboxylate | 1. Sodium hydride (NaH) 2. Benzyl bromide (BnBr) | tert-Butyl this compound-1-carboxylate | Alkylation of the hydroxyl group with benzyl bromide proceeds efficiently after deprotonation with a strong base. nih.gov | | 3. Deprotection | tert-Butyl this compound-1-carboxylate | Acid (e.g., HCl in dioxane or trifluoroacetic acid) | this compound | Removal of the Boc group yields the target secondary amine, which can be used directly or further functionalized. nih.govusm.edu |

For the synthesis of more complex or highly substituted analogues, alternative strategies for creating the piperidine core are employed. One such advanced method involves the construction of the piperidine ring from acyclic or simpler cyclic precursors. For instance, a multi-gram scale synthesis has been developed starting from pyridine and benzyl chloride. researchgate.net This route involves the reduction of the initial pyridinium (B92312) salt to a tetrahydropyridine (B1245486) derivative. Subsequent epoxidation and a regioselective ring-opening of the resulting epoxide with an amine establish the desired substitution pattern on the piperidine ring. researchgate.net This methodology is particularly valuable for accessing intermediates with specific stereochemistry, such as trans-amino alcohol derivatives. researchgate.net

Another sophisticated approach focuses on the diastereoselective synthesis of trisubstituted piperidines using an aza-Prins cyclization. usm.edu This strategy allows for significant stereocontrol in the formation of the heterocyclic ring, which is crucial for the development of specific biologically active analogues. The synthesis may proceed through key intermediates like (S)-N-(1-(4-(benzyloxy)phenyl)but-3-en-1-yl)-2-methylpropane-2-sulfinamide, demonstrating the integration of the benzyloxy moiety early in the synthetic sequence. usm.edu

Table 2: Alternative Synthetic Routes to Functionalized Piperidine Intermediates

| Route | Starting Materials | Key Transformation | Intermediate Type | Significance |

|---|

| From Pyridine | Pyridine, Benzyl chloride | 1. Pyridinium salt formation 2. Reduction to tetrahydropyridine 3. Epoxidation 4. Regioselective epoxide ring-opening | Substituted 1-benzylpiperidin-ols | Scalable route for producing specifically functionalized piperidine cores from simple starting materials. researchgate.net | | Aza-Prins Cyclization | Non-enolizable aldehyde, (R)-2-methylpropane-2-sulfinamide | Stereoselective cyclization | Enantiopure 2,4,6-trisubstituted piperidines | Provides access to structurally diverse and enantiopure piperidine scaffolds. usm.edu | | From L-pyroglutamic acid | L-pyroglutamic acid, Benzaldehyde | 1. Condensation to O,N-acetal 2. Alkylation 3. Reduction | trans-4-substituted-L-prolinols | Utilizes a chiral pool starting material to generate stereochemically defined intermediates. researchgate.net |

Nucleophilic Reactions Involving the Benzyloxy Moiety

The benzyloxy group in this compound can undergo nucleophilic attack, primarily at the benzylic methylene (B1212753) group, leading to cleavage of the alkyl-oxygen bond. rsc.orgrsc.org This reactivity is a key aspect of its use as a protected form of a hydroxyl group, which can be unveiled under specific conditions.

The cleavage of the alkyl-oxygen bond in the benzyloxy group of this compound derivatives is a critical transformation. This reaction typically proceeds via nucleophilic attack on the benzylic carbon. For instance, reactions of 4-benzyloxytetrahalogenopyridines with various nucleophiles such as piperidine, N,N-dimethylhydrazine, and triphenylphosphine (B44618) result in unexpected alkyl-oxygen cleavage at the benzylic methylene group. rsc.orgrsc.org This process leads to the formation of corresponding benzylammonium or phosphonium (B103445) salts. rsc.orgrsc.org

Mechanistically, this cleavage can be facilitated by several methods:

Catalytic Hydrogenation: This is a common method for debenzylation. It involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds through the adsorption of hydrogen on the catalyst surface, followed by the sequential cleavage of the C–O benzyl bond.

Acid-Mediated Cleavage: Acidic conditions can also promote the cleavage of the benzyloxy group. This involves protonation of the ether oxygen, which destabilizes the benzyl group and facilitates its elimination.

Lewis Acid Catalysis: Lewis acids can also be employed to activate the benzyloxy group for cleavage.

It is noteworthy that in some cases, such as the reduction of a nitrile functionality in a complex piperidine derivative with lithium aluminum hydride (LiAlH4), the benzyloxy group can be cleaved simultaneously. nih.gov This highlights the importance of reagent selection to achieve the desired chemical transformation without unintended deprotection.

Oxidative and Reductive Transformations of Piperidine Substructures

The piperidine ring within the this compound framework is amenable to both oxidative and reductive transformations, allowing for the synthesis of a variety of functionalized derivatives. ugent.be

Oxidative Transformations:

The piperidine nitrogen can be oxidized to form an N-oxide. For example, treatment of 5-(benzyloxy)-3-(piperidin-4-yl)-1H-indole with m-chloroperoxybenzoic acid (mCPBA) leads to the formation of the corresponding N-oxide under mild conditions. The piperidine ring itself can be part of more complex oxidative rearrangements. For instance, silver-mediated ring expansion-oxidation of certain azetidines in DMSO can produce piperidin-4-ones. ugent.be

Reductive Transformations:

The piperidine ring can be formed through the reduction of pyridine precursors. Catalytic hydrogenation is a common method for this transformation. smolecule.com Furthermore, functional groups on the piperidine ring can be selectively reduced. The stereoselective reduction of a carbonyl group at the 4-position of the piperidine ring is a well-studied transformation. For example, the reduction of racemic piperidin-4-ones with sodium borohydride (B1222165) (NaBH4) in methanol (B129727) can proceed with complete cis-diastereoselectivity to afford the corresponding cis-4-hydroxypiperidines. ugent.be This stereoselectivity is governed by the steric hindrance exerted by substituents on the ring, such as a benzyloxy group. ugent.be

The following table summarizes some key oxidative and reductive transformations:

| Transformation Type | Reagent(s) | Substrate Moiety | Product Moiety | Ref |

| Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | Piperidine Nitrogen | N-Oxide | |

| Reduction | Sodium Borohydride (NaBH4) | Piperidin-4-one | cis-4-Hydroxypiperidine | ugent.be |

| Reduction | Catalytic Hydrogenation | Pyridine Ring | Piperidine Ring | smolecule.com |

Advanced Coupling Reactions for Complex Derivative Synthesis

The this compound framework is a valuable platform for constructing more complex molecules through various coupling reactions. These reactions can be centered on the piperidine nitrogen or involve other functional groups attached to the ring.

The secondary amine of the piperidine ring in this compound readily participates in acylation reactions to form amide bonds. smolecule.com Similarly, if a carboxylic acid functionality is present on the piperidine scaffold, it can be converted into an ester.

Amide Bond Formation: The formation of an amide linkage is a fundamental transformation in organic synthesis. luxembourg-bio.com This is typically achieved by reacting the piperidine nitrogen with an activated carboxylic acid derivative, such as an acyl chloride, or by using a coupling agent. vulcanchem.com Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). The choice of solvent, such as polar aprotic solvents like DMF or DCM, can improve reaction efficiency.

Ester Linkage Formation: Esterification of a carboxylic acid group on a piperidine derivative can be achieved through standard methods, such as reaction with an alcohol under acidic conditions. For example, esterification of hydroxypiperidines has been performed using (1S)-(-)-camphanic chloride in the presence of DMAP and triethylamine. ugent.be

The nitrogen atom of the piperidine ring is a key site for functionalization.

N-Alkylation: N-alkylation of the piperidine ring can be accomplished through various methods. Reductive amination is a common approach, involving the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov Another method is direct alkylation using an alkyl halide in the presence of a base such as cesium carbonate. nih.gov The basicity of the piperidine nitrogen plays a crucial role in its nucleophilicity and reactivity in these transformations. nih.gov

Other Nitrogen-Centered Functionalizations: Beyond simple alkylation, the piperidine nitrogen can be incorporated into more complex functionalities. For example, it can be acylated with benzoyl chloride derivatives vulcanchem.com or participate in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination to form N-arylated derivatives.

The following table highlights some common coupling reactions involving the this compound framework:

| Reaction Type | Reagents | Functional Group Formed | Ref |

| Amide Coupling | Carboxylic Acid, Coupling Agent (e.g., EDCI/HOBt) | Amide | |

| N-Alkylation | Alkyl Halide, Base (e.g., Cs2CO3) | Tertiary Amine | nih.gov |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | Tertiary Amine | nih.gov |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Ligand | N-Aryl Piperidine |

Catalytic Roles of Piperidine and its Derivatives in Organic Transformations

Piperidine and its derivatives can act as catalysts in a variety of organic transformations, often functioning as a basic or nucleophilic catalyst.

Piperidine itself is frequently used as a base catalyst in reactions such as the Knoevenagel condensation and the Michael addition. In a dual catalytic system, piperidine combined with iodine has been shown to efficiently catalyze the one-pot, three-component synthesis of coumarin-3-carboxamides. mdpi.com In this reaction, piperidine likely acts as a base to facilitate the initial condensation steps.

Derivatives of piperidine have also been developed as more complex catalysts. For example, chiral piperidine derivatives can be used in asymmetric catalysis. researchgate.net While direct catalytic applications of this compound are less commonly reported, its structural motifs are present in ligands and more complex catalytic systems. The piperidine framework's conformational flexibility and the electronic properties imparted by substituents can influence the efficacy and selectivity of catalytic processes. scbt.com For instance, supported antimony(V) chloride on nano γ-alumina, a powerful Lewis acid catalyst, has been used for the synthesis of bis-spiro piperidine derivatives. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques in Benzyloxy Piperidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(Benzyloxy)piperidine, providing detailed information about the chemical environment of each atom. Both ¹H and ¹³C NMR spectra are crucial for the unambiguous assignment of all protons and carbons, respectively, and for confirming the stereochemical arrangement of the molecule.

In the ¹H NMR spectrum of this compound, the protons of the piperidine (B6355638) ring typically appear as complex multiplets due to spin-spin coupling. The proton at the C4 position, attached to the benzyloxy group, is expected to resonate in the range of 3.5-4.0 ppm. The benzylic protons (Ar-CH₂-O) usually present as a characteristic singlet around 4.5 ppm, while the aromatic protons of the benzyl (B1604629) group appear in the downfield region of 7.2-7.4 ppm. The protons on the piperidine nitrogen and the adjacent carbons (C2 and C6) are also identifiable in the spectrum.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbon of the benzylic methylene (B1212753) group is typically observed around 70 ppm. The piperidine carbons resonate in the range of 30-75 ppm, with the C4 carbon, being attached to the electronegative oxygen atom, appearing further downfield. The aromatic carbons of the benzyl group show signals in the characteristic region of 127-138 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in making definitive positional assignments by establishing correlations between coupled protons and between protons and their directly attached carbons.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

| H-1 (NH) | 1.5 - 2.5 | - | broad singlet | - |

| H-2, H-6 (axial) | 2.5 - 2.7 | 45 - 50 | multiplet | J(Hax, Heq) ≈ 12-13 |

| H-2, H-6 (equatorial) | 3.0 - 3.2 | 45 - 50 | multiplet | J(Heq, Hax) ≈ 12-13 |

| H-3, H-5 (axial) | 1.4 - 1.6 | 30 - 35 | multiplet | J(Hax, Heq) ≈ 12-13 |

| H-3, H-5 (equatorial) | 1.9 - 2.1 | 30 - 35 | multiplet | J(Heq, Hax) ≈ 12-13 |

| H-4 | 3.5 - 4.0 | 70 - 75 | multiplet | - |

| Benzylic CH₂ | ~4.5 | ~70 | singlet | - |

| Aromatic CH | 7.2 - 7.4 | 127 - 129 | multiplet | - |

| Aromatic C (quaternary) | - | ~138 | - | - |

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for the unequivocal determination of the three-dimensional molecular structure of a compound. For this compound, this method would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering a definitive confirmation of its connectivity and conformation.

The X-ray diffraction analysis would also reveal the precise bond lengths and angles within the molecule. For instance, the C-N bonds in the piperidine ring are expected to be in the range of 1.45-1.47 Å, and the C-C bonds approximately 1.52-1.54 Å. The C-O-C bond angle of the ether linkage would be around 110-112°. The crystal packing, stabilized by intermolecular forces such as hydrogen bonding (involving the piperidine N-H) and van der Waals interactions, would also be elucidated.

Interactive Data Table: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| Piperidine Ring Conformation | Chair |

| Benzyloxy Group Position | Equatorial |

| C-N Bond Length (Å) | 1.45 - 1.47 |

| C-C Bond Length (Å) | 1.52 - 1.54 |

| C-O Bond Length (Å) | 1.42 - 1.44 |

| C-N-C Bond Angle (°) | ~110 - 112 |

| C-O-C Bond Angle (°) | ~110 - 112 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. Upon ionization, the molecule forms a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), the mass-to-charge ratio (m/z) of which confirms the molecular weight. For this compound (C₁₂H₁₇NO), the exact mass is approximately 191.1310 g/mol .

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound are expected to involve the cleavage of the benzylic C-O bond and the fragmentation of the piperidine ring. A prominent peak at m/z 91 is anticipated, corresponding to the stable tropylium cation ([C₇H₇]⁺), which is a characteristic fragment of benzyl-containing compounds. Another significant fragmentation pathway involves the loss of the benzyl group to give a fragment corresponding to the 4-hydroxypiperidine (B117109) cation. Further fragmentation of the piperidine ring can lead to a series of smaller ions.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence of both the benzyloxy and piperidine moieties.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Structure of Fragment |

| 192 | [M+H]⁺ | Protonated this compound |

| 191 | M⁺ | This compound radical cation |

| 108 | [C₇H₈O]⁺ | Benzyl alcohol radical cation |

| 91 | [C₇H₇]⁺ | Tropylium cation |

| 84 | [C₅H₈N]⁺ | Fragment from piperidine ring cleavage |

Computational Chemistry and in Silico Modeling of Benzyloxy Piperidine Systems

Quantum Chemical Investigations (e.g., Density Functional Theory - DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are frequently employed to investigate the intrinsic properties of 4-(benzyloxy)piperidine derivatives. DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying the geometry, electronic structure, and reactivity of these molecules. nih.govbiointerfaceresearch.com Such studies have been applied to various piperidine-containing compounds to understand their fundamental chemical characteristics. nih.govresearchgate.netnih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. DFT is utilized to perform conformational analyses, identifying the most stable, low-energy conformations of this compound analogs. researchgate.net By optimizing the molecular geometry, researchers can determine key structural parameters such as bond lengths, bond angles, and torsion angles. nih.govresearchgate.net For instance, in a study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations at the B3LYP/6–311+ G(d,p) level were used to optimize the molecular structure, revealing the dihedral angles between the aromatic rings. nih.govresearchgate.net Understanding the preferred conformations and the energy barriers between them is crucial, as it dictates how the molecule can adapt its shape to fit into a biological target's binding site.

DFT is a powerful tool for elucidating the electronic properties of molecules, which are central to their reactivity and intermolecular interactions. biointerfaceresearch.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govprimescholars.com The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.govresearchgate.net

In the case of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the calculated HOMO-LUMO energy gap was 4.3337 eV. nih.govresearchgate.net The distribution of these frontier orbitals reveals sites susceptible to electrophilic and nucleophilic attack. For this compound, the HOMO's electron density was concentrated on the biphenyl (B1667301) rings and the benzyloxy oxygen atom, while the LUMO's density was primarily on the benzoic acid moiety. nih.gov This information, along with molecular electrostatic potential (MEP) maps, helps predict how a molecule will interact with its biological target. nih.gov Other quantum chemical descriptors, such as electronegativity, global hardness, and softness, can also be calculated to provide a more comprehensive picture of the molecule's reactivity. primescholars.com

| Parameter | Description | Relevance in Drug Design |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between EHOMO and ELUMO | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment (µ) | A measure of the polarity of the molecule | Influences solubility and the ability to engage in electrostatic interactions. primescholars.com |

| Global Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability and lower reactivity. primescholars.com |

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govunica.it This method is instrumental in studying this compound derivatives, helping to rationalize their biological activities and guide the design of new compounds. nih.govnih.gov

Docking simulations have been successfully used to understand the interactions of this compound-based compounds with various biological targets. For example, in the development of Dopamine (B1211576) D4 receptor antagonists, docking studies using the Schrödinger Drug Discovery Suite were performed on a series of 3- and 4-benzyloxypiperidine scaffolds. nih.gov The simulations, conducted using the D4 receptor's X-ray crystal structure (PDB: 5WIU), revealed crucial interactions. nih.gov

The studies identified that the piperidine (B6355638) nitrogen forms a key interaction with the amino acid residue Asp115. nih.gov Furthermore, a π-π stacking interaction was observed between the benzyl (B1604629) group of the ligand and the Phe410 residue of the receptor. nih.gov These findings provide a structural basis for the observed activity and highlight the essential pharmacophoric features required for potent D4 antagonism. Similarly, docking studies on 4-(4-benzyloxy)phenoxypiperidines as LSD1 inhibitors were conducted to predict their binding mode within the enzyme's active site. nih.gov This detailed molecular insight is vital for structure-based drug design, allowing for the targeted modification of ligands to enhance binding affinity and selectivity. researchgate.net

| Compound Series | Target Receptor | Key Interacting Residues | Type of Interaction | Reference |

| 4-(Benzyloxy)piperidines | Dopamine D4 | Asp115 | Salt bridge/H-bond with piperidine nitrogen | nih.gov |

| 4-(Benzyloxy)piperidines | Dopamine D4 | Phe410 | π-π stacking with benzyl group | nih.gov |

| 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid | SARS-CoV-2 (Omicron) | Not specified | - | researchgate.net |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. unica.itnih.gov MD simulations are used to assess the stability of the docked pose, explore conformational changes in both the ligand and the receptor upon binding, and calculate binding free energies. nih.gov

For benzyloxy-piperidine systems, MD simulations can validate the interactions predicted by docking. For instance, after docking piperidine-based ligands into the Dopamine D4 receptor, MD simulations were employed to rationalize the binding affinity results. researchgate.net Similarly, MD simulations were used to evaluate the stability of interactions for piperidine/piperazine-based compounds in complex with the Sigma 1 receptor, revealing crucial amino acid residues for binding. nih.gov These simulations provide a more realistic representation of the physiological environment, accounting for the flexibility of the receptor and the presence of solvent, thereby offering deeper insights into the binding thermodynamics and kinetics. researchgate.netrsc.org

Applications in Structure-Based Design and Lead Optimization

The collective insights gained from quantum chemistry, molecular docking, and MD simulations are pivotal for the structure-based design and lead optimization of this compound derivatives. By understanding the key structural requirements for potent biological activity, chemists can design new molecules with improved properties.

For example, the identification of the crucial Asp115 and Phe410 interactions in the Dopamine D4 receptor enabled further scaffold diversification and chemical optimization of benzyloxypiperidine antagonists. nih.gov This computational analysis guides the synthesis of new analogs with modified substituents to enhance binding affinity, selectivity, and pharmacokinetic profiles. nih.gov In the context of LSD1 inhibitors, docking studies of 4-(4-benzyloxy)phenoxypiperidines led to the identification of a promising hit compound worthy of further investigation for lead development. nih.gov This iterative cycle of computational prediction, chemical synthesis, and biological evaluation accelerates the drug discovery process, enabling the rational design of novel therapeutics.

Academic Research Applications and Biological Significance of Benzyloxy Substituted Piperidines

Strategic Use as Chemical Intermediates and Modular Building Blocks

The utility of 4-(benzyloxy)piperidine in synthetic chemistry is largely defined by its role as a modular building block. Its bifunctional nature—a secondary amine within a heterocyclic ring and a protected hydroxyl group—allows for sequential and controlled chemical modifications, making it an ideal starting point for constructing more elaborate molecules.

Precursors in the Synthesis of Complex Organic Molecules

The this compound scaffold is a key intermediate in the synthesis of complex organic molecules, especially in the field of medicinal chemistry. The piperidine (B6355638) ring itself is a privileged structure, frequently found in centrally active pharmaceuticals. The benzyloxy group at the C-4 position serves as a masked hydroxyl group; the benzyl (B1604629) ether is stable under a variety of reaction conditions used to modify the piperidine nitrogen, yet it can be readily cleaved via hydrogenolysis to reveal the free hydroxyl group for subsequent functionalization.

This strategic protection allows chemists to first elaborate the molecule at the nitrogen atom—through reactions like N-alkylation, N-arylation, or acylation—and then deprotect the oxygen to introduce further diversity. For instance, N-substituted 4-hydroxypiperidines are precursors to a wide range of bioactive compounds, including potent analgesics and receptor modulators. The synthesis often begins with commercially available 4-hydroxypiperidine (B117109), which is benzylated to form the ether, followed by modifications at the nitrogen. This approach leverages the this compound core to build complex substitution patterns that are crucial for tuning the pharmacological properties of the final compound. organic-chemistry.org

Integration into Peptide Synthesis Methodologies

While piperidine and its simpler alkylated derivatives, such as 4-methylpiperidine, are widely used as reagents for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS), the direct application of this compound in this specific role is not commonly documented. redalyc.orgscielo.org.mx However, the this compound scaffold is highly relevant to the field of peptidomimetics. nih.gov

In the design of peptidomimetics, researchers aim to create molecules that mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor selectivity. The piperidine ring is an excellent scaffold for constraining the geometry of side chains, mimicking the turns and secondary structures of peptides. By incorporating the this compound unit into a larger molecule, it is possible to introduce a hydroxyl or ether-linked side chain with a defined spatial orientation. The synthesis of such peptidomimetics can involve coupling the piperidine's nitrogen atom into a peptide-like backbone or using it as a central scaffold from which peptide-like functionalities are appended. The benzyloxy group provides a versatile handle that can be retained to enhance hydrophobic interactions or debenzylated to introduce a polar hydroxyl group for hydrogen bonding.

Development of Modulators for G Protein-Coupled Receptors (GPCRs)

The this compound scaffold has proven to be a particularly fruitful starting point for the development of ligands targeting G protein-coupled receptors (GPCRs), a large family of transmembrane proteins involved in a multitude of physiological processes. The structural features of this scaffold are well-suited for interaction with the binding pockets of various GPCRs, including dopamine (B1211576) and sigma receptors.

Dopamine D4 Receptor Antagonists: Discovery and Characterization

The dopamine D4 receptor (D4R) is a key target in the central nervous system for the treatment of neuropsychiatric disorders. Research has led to the discovery of a novel class of D4R antagonists built upon a 4-benzyloxypiperidine scaffold. nih.govnih.gov In these compounds, the piperidine nitrogen is typically substituted with a group that enhances affinity and selectivity, while the benzyloxy group at the 4-position occupies a critical region of the receptor's binding site.

Systematic modification of this scaffold has yielded potent and selective D4R antagonists. nih.govchemrxiv.org The synthesis starts from 4-hydroxypiperidine, which is alkylated with a substituted benzyl bromide to form the ether linkage, followed by N-alkylation or reductive amination to install the final substituent on the piperidine nitrogen. nih.gov This modular synthesis allows for the exploration of structure-activity relationships (SAR). For example, studies have shown that varying the substituents on both the benzyl group of the ether and the N-substituent of the piperidine ring significantly impacts binding affinity. Several compounds from this class exhibit high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, D5), with some showing over 30-fold selectivity. nih.gov

| Compound | Core Scaffold | N-Substituent | D4R Ki (nM) | Selectivity vs. D2R |

|---|---|---|---|---|

| 9a | 4-(3-Fluorobenzyloxy)piperidine | 2-Imidazo[1,2-a]pyridine | 167 | >30-fold |

| 9j | 4-(4-Trifluoromethylbenzyloxy)piperidine | 2-Imidazo[1,2-a]pyridine | 36 | >50-fold |

| 11a | This compound | Phenylacetamide | 299 | Selective |

| 11d | 4-(4-Fluorobenzyloxy)piperidine | Phenylacetamide | 121 | Selective |

Data sourced from a study on benzyloxypiperidine-based D4R antagonists. nih.govchemrxiv.org

Sigma Receptor Ligands: Affinity and Functional Profiling

Sigma receptors, classified into σ1 and σ2 subtypes, are implicated in various neurological functions and are targets for therapeutic intervention in cancer and psychiatric disorders. The piperidine scaffold is a common feature in many high-affinity sigma receptor ligands. unict.it While not always containing a benzyloxy group, many potent ligands feature an N-benzylpiperidine or a related structure.

For example, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide was synthesized and evaluated as a high-affinity ligand for both σ1 and σ2 receptors. nih.gov This compound, which features the core N-benzyl-4-aminopiperidine structure, demonstrates the compatibility of the substituted piperidine ring with the sigma receptor binding sites. Competition binding studies in MCF-7 breast cancer cells, which express sigma receptors, showed high-affinity binding with Ki values in the nanomolar range. nih.gov

The development of such ligands often involves SAR studies where different substituents are placed on the piperidine nitrogen and the aromatic rings. The general pharmacophore model for many sigma ligands includes a basic amine (like the piperidine nitrogen) and two hydrophobic regions. The N-benzyl group and the benzyloxy group in a this compound derivative could effectively occupy these hydrophobic pockets, making this scaffold a promising template for designing novel and selective sigma receptor modulators.

| Compound Class | Core Scaffold | Receptor Target | Typical Affinity (Ki) |

|---|---|---|---|

| 4-Benzylpiperazine Ligands | N-Benzylpiperazine | σ1 | 0.43-0.91 nM |

| N-Benzylpiperidin-4-yl Benzamides | N-Benzyl-4-aminopiperidine | σ1 / σ2 | 4.6 nM (vs. Haloperidol) |

| Phenoxyalkylpiperidines | N-Phenoxyalkylpiperidine | σ1 | Subnanomolar to micromolar |

Data compiled from studies on various piperidine and piperazine-based sigma receptor ligands. nih.govnih.govuniba.it

Exploration of Antiviral Activities and Mechanisms

The N-benzylpiperidine scaffold has been identified as a promising framework for the development of antiviral agents, particularly against the influenza virus. nih.govmdpi.com

Influenza Virus Fusion Inhibition Studies

The influenza virus hemagglutinin (HA) protein is a crucial target for antiviral therapy as it mediates the virus's entry into host cells. nih.gov A class of N-benzyl-4,4-disubstituted piperidines has been identified as potent influenza A virus fusion inhibitors, with specific activity against the H1N1 subtype. nih.govub.edu

Mechanistic studies revealed that these compounds act by inhibiting the low pH-induced membrane fusion process mediated by HA. nih.govub.edu Computational studies and resistance selection experiments identified a novel, previously unrecognized binding site for these inhibitors. This pocket is located at the bottom of the HA2 stem, near the fusion peptide. ub.eduresearchgate.net The interaction is stabilized by a direct π-stacking interaction between the N-benzylpiperidine moiety of the inhibitor and specific amino acid residues of the fusion peptide. mdpi.comresearchgate.net This discovery highlights the potential of N-benzyl-4,4-disubstituted piperidines as a novel class of influenza virus inhibitors that function as fusion peptide binders. nih.govresearchgate.net One such derivative, referred to as DICAM , showed an antiviral EC50 of 1.9 μmol/L against the H1N1 strain. explorationpub.com

Application as Chemical Biology Probes for Pathway Elucidation

Chemical probes are small molecules used as tools to study and understand complex biological systems and pathways. nih.gov Due to their ability to selectively bind to specific biological targets, benzyloxy-substituted piperidines have been developed as probes for elucidating the function of certain receptors.

Specifically, 3- and 4-benzyloxypiperidine scaffolds have been characterized as potent and selective antagonists for the dopamine 4 receptor (D4R). nih.govnih.gov The D4 receptor is highly expressed in brain regions associated with motor and cognitive functions, and its modulation is of interest for understanding its role in conditions like Parkinson's disease. nih.govnih.govresearchgate.net The development of D4R-selective antagonists from the benzyloxypiperidine class provides valuable tools for studying the signaling pathways and physiological functions modulated by this receptor. nih.govresearchgate.net These selective ligands can help dissect the role of D4R from other highly homologous dopamine receptor subtypes, which has historically been a challenge. nih.gov

Structure Activity Relationship Sar Analyses and Rational Design Principles

Influence of Substituent Variation on Receptor Binding and Biological Potency

The biological activity of 4-(benzyloxy)piperidine derivatives can be finely tuned by modifying substituents on both the piperidine (B6355638) nitrogen and the benzyloxy moiety. These modifications influence the compound's affinity and selectivity for its biological target.

Systematic modifications of the nitrogen and oxygen substituents of the this compound core have been a key strategy in optimizing dopamine (B1211576) D4 receptor antagonists. nih.gov A two-pronged approach, varying both the N-substituent and the O-benzyl group, has been employed to explore the SAR. nih.gov

For instance, starting with an N-3-fluoro-4-methoxybenzyl group, various O-benzyl substituents were explored. The 3-fluorobenzyl ether derivative showed good, selective activity against the D4 receptor. nih.gov Further modifications to this O-benzyl group, such as the addition of another fluorine atom (3,4-difluoro) or a methyl group (4-fluoro-3-methyl), resulted in active compounds. nih.gov

Similarly, when the N-substituent was changed to 2-methylimidazo[1,2-a]pyridine, different trends in activity were observed. The 3-fluorobenzyl O-substituent was significantly less active in this series, but potency could be regained by adding another fluorine atom. nih.gov This demonstrates that the optimal substituent on the oxygen is dependent on the nature of the substituent on the nitrogen.

The following table summarizes the effects of these systematic modifications on the binding affinity (Ki) for the dopamine D4 receptor.

| N-Substituent | O-Substituent | D4 Ki (nM) |

| 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 |

| 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | 169 |

| 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | 135 |

| 2-Methylimidazo[1,2-a]pyridine | 3-Fluorobenzyl | 1,939 |

| 2-Methylimidazo[1,2-a]pyridine | 3,5-Difluorobenzyl | 375 |

The electronic properties and positioning of substituents on the aromatic rings of this compound derivatives play a crucial role in their interaction with biological targets. For example, in the pursuit of dopamine D4 receptor antagonists, halogenated benzyl (B1604629) groups were evaluated as substituents. The introduction of a 3-fluorobenzyl group resulted in a tenfold improvement in activity compared to a related 3-O-derivative. nih.gov

The table below illustrates how different substituents on the benzyloxy and piperidine nitrogen moieties affect the binding affinity for the dopamine D4 receptor.

| Compound ID | N-Substituent | O-Substituent | D4 Ki (nM) |

| 8a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 |

| 8h | 2-Methylimidazo[1,2-a]pyridine | 3-Fluorobenzyl | 1,939 |

| 9a | 2-Imidazo[1,2-a]pyridine | 3-Fluorobenzyl | 167 |

Physicochemical Descriptors and Their Correlation with Biological Efficacy

Lipophilicity, often expressed as logP or cLogP, is a key determinant of a compound's ability to interact with biological targets and to cross cell membranes. For agonists at the 5-HT2A receptor, a strong linear correlation has been observed between binding affinity and lipophilicity. nih.gov Antagonists, on the other hand, tend to be more lipophilic than agonists of comparable affinity, suggesting they rely more on hydrophobic interactions for binding. nih.gov

In the context of this compound derivatives targeting the central nervous system (CNS), maintaining an optimal lipophilicity is crucial. High lipophilicity can lead to issues such as high intrinsic clearance and reduced brain penetration. nih.gov For instance, while potent compounds were developed from a 4,4-difluoropiperidine (B1302736) scaffold, the fluorine atoms decreased the basicity of the nitrogen, leading to a significant reduction in brain penetration due to high cLogP values. nih.gov

The introduction of an oxygen atom in the this compound scaffold serves to reduce the cLogP, which can be beneficial for CNS drug candidates. nih.gov The CNS Multi-Parameter Optimization (MPO) score, which considers properties like cLogP, is often used to assess the druglike attributes of CNS candidates. nih.gov Compounds with higher MPO scores are considered to have a greater probability of success. nih.gov

The following table shows the calculated LogP (cLogP) and CNS MPO scores for selected this compound derivatives, highlighting the impact of structural modifications on these key physicochemical descriptors.

| Compound ID | D4 Ki (nM) | cLogP | CNS MPO Score |

| 8a | 205.9 | 4.8 | 3.5 |

| 8b | 169 | 5.0 | 3.3 |

| 8c | 135 | 5.2 | 3.1 |

| 9j | 188 | 4.2 | 5.0 |

Intermolecular Interactions Governing Ligand-Target Recognition (e.g., Cation-π, Hydrogen Bonding)

The binding of this compound derivatives to their biological targets is governed by a variety of non-covalent interactions. Docking studies of these compounds into the dopamine D4 receptor have revealed key interactions that are crucial for binding. nih.gov

A common interaction observed is between the protonated piperidine nitrogen and an aspartic acid residue (Asp115) in the receptor, forming a salt bridge or a strong hydrogen bond. nih.gov Additionally, a π-π stacking interaction often occurs between the benzyl group of the ligand and a phenylalanine residue (Phe410) in the receptor's binding pocket. nih.gov

Interestingly, the oxygen atom of the benzyloxy group does not always appear to form direct interactions with the receptor. nih.gov Its primary role may be to correctly position the benzyl group for optimal π-π stacking and to modulate the physicochemical properties of the molecule, such as lipophilicity. nih.gov In some cases, other functional groups can introduce additional hydrogen bonding interactions. For example, an acetamide (B32628) function was shown to potentially form an additional hydrogen bond with Asp115, although this did not translate to increased potency in that specific instance. nih.gov

These specific intermolecular interactions are fundamental to the rational design of more potent and selective ligands based on the this compound scaffold.

Future Directions and Emerging Research Paradigms for 4 Benzyloxy Piperidine Chemistry

Innovations in Green Chemistry and Sustainable Synthetic Routes

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. researchgate.netnih.govencyclopedia.pubmdpi.com The synthesis of active pharmaceutical ingredients (APIs) traditionally involves multiple steps and significant solvent usage, leading to considerable waste generation. pmarketresearch.com Consequently, a major focus in the future of 4-(benzyloxy)piperidine chemistry will be the development of sustainable and eco-friendly synthetic routes.

Green chemistry approaches applicable to the synthesis of this compound and its derivatives include the use of greener solvents, biocatalysis, and process intensification techniques like continuous flow chemistry. researchgate.netnih.govencyclopedia.pub The conventional synthesis of this compound often involves the benzylation of 4-hydroxypiperidine (B117109), which can utilize hazardous reagents and solvents. Future innovations will likely focus on replacing these with more benign alternatives. For instance, the use of catalytic amounts of reagents instead of stoichiometric amounts and the replacement of volatile organic solvents with water or bio-based solvents are key areas of development. pmarketresearch.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. encyclopedia.pub Enzymes can operate under mild conditions, often in aqueous media, reducing energy consumption and waste. encyclopedia.pub For the synthesis of this compound precursors, enzymatic reactions could provide chiral intermediates with high enantiomeric purity, a crucial aspect for the development of stereospecific drugs.

Furthermore, new modular strategies in piperidine (B6355638) synthesis aim to reduce the number of synthetic steps and reliance on costly and toxic precious metal catalysts like palladium. nih.gov These approaches, which may involve biocatalytic carbon-hydrogen oxidation and radical cross-coupling, simplify the construction of complex piperidine structures and contribute to more sustainable manufacturing processes. nih.gov

Key Principles of Green Chemistry in Pharmaceutical Synthesis

| Principle | Description | Relevance to this compound Synthesis |

| Waste Prevention | Design syntheses to prevent waste rather than treating it after it has been created. | Developing one-pot or tandem reactions to reduce intermediate isolation and purification steps. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | Utilizing catalytic reactions and addition reactions that incorporate all atoms of the reactants. |

| Less Hazardous Chemical Syntheses | Design synthetic methods to use and generate substances that possess little or no toxicity to human health and the environment. | Replacing hazardous reagents and solvents with safer alternatives in the benzylation of 4-hydroxypiperidine. |

| Designing Safer Chemicals | Design chemical products to be fully effective yet have little or no toxicity. | Designing this compound derivatives with improved therapeutic indices and reduced off-target effects. |

| Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances (e.g., solvents, separating agents). | Employing water, supercritical fluids, or bio-based solvents in the synthesis and purification processes. |

| Design for Energy Efficiency | Minimize the energy requirements of chemical processes. | Conducting reactions at ambient temperature and pressure, potentially facilitated by biocatalysis or photochemistry. |

| Use of Renewable Feedstocks | Use renewable rather than depleting raw materials and feedstocks. | Exploring bio-based starting materials for the synthesis of the piperidine ring. |

| Reduce Derivatives | Minimize or avoid unnecessary derivatization (use of blocking groups, protection/deprotection). | Developing more selective reactions that do not require protecting groups for the piperidine nitrogen. |

| Catalysis | Use catalytic reagents (as selective as possible) in preference to stoichiometric reagents. | Employing recyclable catalysts for hydrogenation and other key transformations. |

| Design for Degradation | Design chemical products so that at the end of their function they can break down into innocuous degradation products. | Considering the environmental fate of this compound-based drugs in their design phase. |

| Real-time Analysis for Pollution Prevention | Develop analytical methodologies needed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. | Implementing in-line monitoring techniques in flow chemistry setups to ensure reaction efficiency and safety. |

| Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. | Utilizing less reactive and more stable reagents and intermediates. |

Advanced Combinatorial and Flow Chemistry Approaches for Library Generation

The exploration of the chemical space around the this compound scaffold is crucial for identifying new drug candidates with improved properties. Combinatorial chemistry and flow chemistry are powerful tools for rapidly generating large and diverse libraries of compounds for high-throughput screening. encyclopedia.pubresearchgate.net

Combinatorial chemistry allows for the simultaneous synthesis of a large number of different but structurally related molecules. encyclopedia.pubresearchgate.net For this compound, this can be achieved by varying the substituents on the piperidine nitrogen, the benzyl (B1604629) group, or other positions of the piperidine ring. Both solid-phase and liquid-phase synthesis methods can be employed to create these libraries. researchgate.net For instance, a library of N-substituted this compound analogs can be readily synthesized by reacting this compound with a diverse set of aldehydes, carboxylic acids, or sulfonyl chlorides.

Flow chemistry, the continuous synthesis of molecules in a reactor, offers several advantages over traditional batch chemistry, including enhanced safety, better heat and mass transfer, and the ability to perform reactions that are difficult or dangerous to scale up in batch. mdpi.comnih.gov This technology is particularly well-suited for the generation of compound libraries. By integrating automated reagent injectors and purification modules, flow chemistry platforms can synthesize and purify a large number of compounds in a short period. nih.gov For example, a flow-based system could be designed to sequentially react this compound with a series of building blocks, generating a library of derivatives for biological evaluation. mdpi.com The use of microreactors in flow chemistry can also accelerate reaction optimization and scale-up. mdpi.com